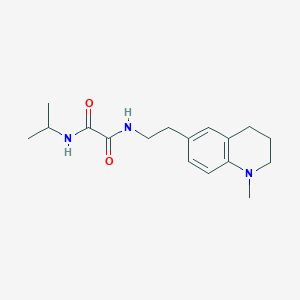

![molecular formula C13H10ClN3O4S B2974188 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 874977-47-6](/img/structure/B2974188.png)

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

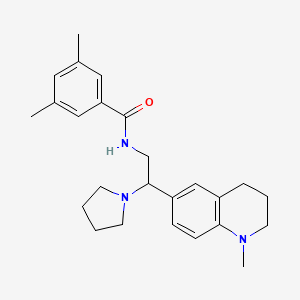

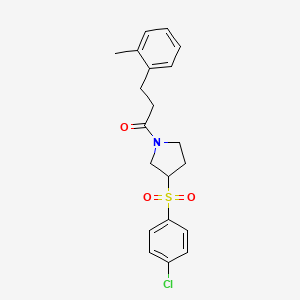

“[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . The compound also includes a pyridine moiety, which is present in a wide range of both naturally occurring and synthetic bioactive compounds .

Synthesis Analysis

The synthesis of such compounds often involves reactions with various nucleophiles and electrophiles . For example, a green one-pot method for efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives was developed, based on stirring of various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophen-2-yl group, which is a thiophene ring with a substituent at the 2-position . The carbamoyl group indicates the presence of a carbonyl (C=O) and an amine (NH2) group . The 6-chloropyridine-3-carboxylate part of the molecule indicates a pyridine ring with a chlorine atom at the 6-position and a carboxylate group at the 3-position .Chemical Reactions Analysis

The compound, due to its functional groups, can participate in a variety of chemical reactions. For instance, the carbamoyl group can undergo reactions typical of amines and carbonyl compounds . The pyridine ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.4 g/mol and an exact mass of 363.08889182 g/mol . It has a topological polar surface area of 160 Ų and a water solubility of 3.3 µg/mL . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 .Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds incorporating selenium for dyeing polyester fibers demonstrates the versatility of thiophene derivatives in material science. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating biologically active fabrics for various applications (Khalifa et al., 2015).

Research on the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn has shown their application in dyeing polyester and nylon fabrics. These studies highlight the chemical versatility and application of thiophene derivatives in textile engineering, demonstrating their good levelness and fastness properties (Abolude et al., 2021).

Anticancer and Antimicrobial Agents

Novel heterocyclic disperse dyes with a thiophene moiety have been synthesized for dyeing polyester fibers, showing potential in medical textiles due to their very good wash, perspiration, sublimation, and rub fastness ratings, although with poor photostability. This suggests the importance of thiophene derivatives in creating functional fabrics with potential antimicrobial properties (Iyun et al., 2015).

The study on microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives highlights the importance of efficient synthetic methods for creating thiophene-based compounds that can have applications in pharmaceuticals and materials science (Hesse et al., 2007).

Molecular Docking and Synthesis for Drug Development

- The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showcase the potential of combining thiophene derivatives with other heterocyclic structures to create compounds with significant biological activities. These compounds have shown efficacy against a range of cancer cell lines and pathogenic microorganisms, indicating their potential in drug development (Katariya et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its therapeutic properties, given the wide range of biological activities reported for compounds containing a thiophene ring and a pyridine moiety . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name |

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S/c14-9-2-1-7(5-16-9)13(20)21-6-10(18)17-12-8(11(15)19)3-4-22-12/h1-5H,6H2,(H2,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXFGRBBUSEMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4',5-difluoro-[1,1'-biphenyl]-2-yl}sulfamoyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2974106.png)

![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)